3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid
Overview
Description
Scientific Research Applications
Crystal Structure and Molecular Interactions
- Synthesis and Crystal Structure Investigation : Pyridine derivatives, closely related to 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid, have been studied for their crystal structures. These studies provide insights into molecular interactions and packing, which are crucial in materials science and pharmaceuticals. (Ramasubramanian et al., 2007)
Chemical Synthesis and Medicinal Chemistry
- Synthesis of Alpha-Cyclopropyl-Beta-Homoprolines : This research involves the synthesis of cyclopropyl-based compounds, which is relevant for understanding the synthesis pathways and potential applications of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid in medicinal chemistry. (Cordero et al., 2009)
- Synthesis of New 3-Pyridinecarboxylates with Vasodilation Properties : This study demonstrates the synthesis of pyridinecarboxylates, which may have implications for the synthesis and potential cardiovascular applications of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid. (Girgis et al., 2008)
Metal-Ligand Interactions and Coordination Chemistry
- Syntheses and Crystal Structures of Diorganotin Moieties : Investigating the coordination chemistry of pyridinecarboxylic acids with metals, which is relevant to the understanding of how 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid might interact with metal ions. (Zhang et al., 2005)
Electrochemical and Photophysical Properties
- Electrochromic Devices Based on Binuclear Mixed Valence Compounds : This research on cyano-bridged binuclear mixed valence complexes, including pyridinecarboxylic acids, can offer insights into the electrochemical and photophysical properties of related compounds like 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid. (Biancardo et al., 2003)
properties
IUPAC Name |
3-cyano-6-cyclopropylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-3-4-8(6-1-2-6)12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZGRUMLPUNICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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